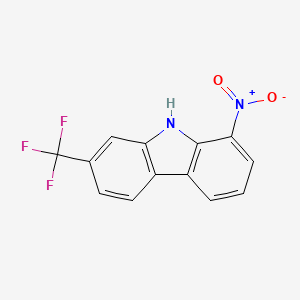
2,6-Bis(tert-butylsulfanyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(tert-butylsulfanyl)benzaldehyde is an organic compound characterized by the presence of two tert-butylsulfanyl groups attached to a benzaldehyde core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation reaction, where tert-butylsulfanyl groups are introduced using tert-butyl chloride and a suitable catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 2,6-Bis(tert-butylsulfanyl)benzaldehyde may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(tert-butylsulfanyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 2,6-Bis(tert-butylsulfanyl)benzoic acid.
Reduction: 2,6-Bis(tert-butylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Bis(tert-butylsulfanyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of tert-butylsulfanyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,6-Bis(tert-butylsulfanyl)benzaldehyde involves its interaction with various molecular targets and pathways. The tert-butylsulfanyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used as a stabilizer in polymers.
2,6-Di-tert-butylbenzaldehyde: Similar structure but lacks the sulfanyl groups, leading to different chemical reactivity and applications.
Uniqueness
The combination of these functional groups allows for versatile reactivity and the ability to participate in a wide range of chemical reactions .
Propiedades
Número CAS |
918882-57-2 |
|---|---|
Fórmula molecular |
C15H22OS2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
2,6-bis(tert-butylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C15H22OS2/c1-14(2,3)17-12-8-7-9-13(11(12)10-16)18-15(4,5)6/h7-10H,1-6H3 |
Clave InChI |
WKNQCKPTPVZUQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=C(C(=CC=C1)SC(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)
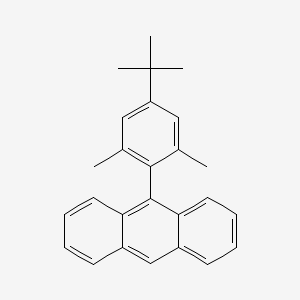
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
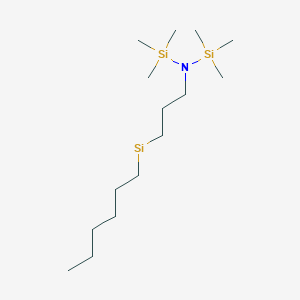
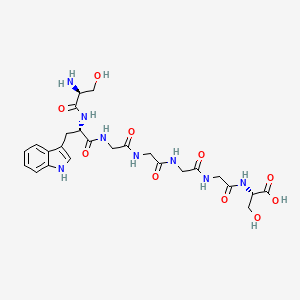

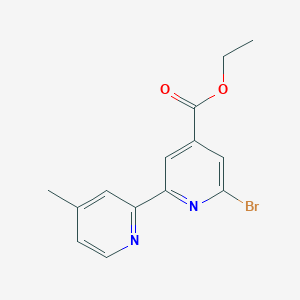
![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
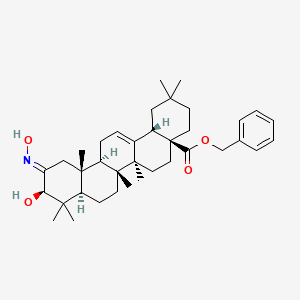
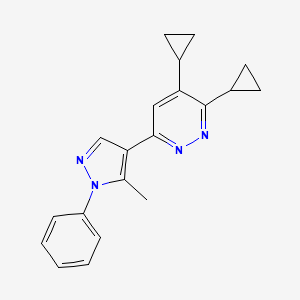
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
